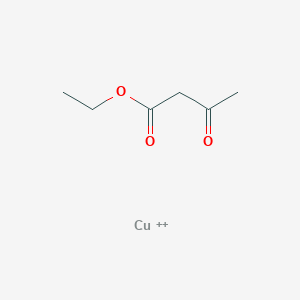

copper;ethyl 3-oxobutanoate

Description

The Significance of β-Keto Esters as Ligands in Coordination Chemistry

β-Keto esters, such as ethyl 3-oxobutanoate (also known as ethyl acetoacetate), are a vital class of compounds in coordination chemistry. Their significance stems from their ability to exist in keto-enol tautomerism. The enol form can be deprotonated to form a resonance-stabilized enolate anion. This anion acts as an excellent bidentate ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered chelate ring. wordpress.comkthmcollege.ac.in

The methylene (B1212753) group situated between the two carbonyl groups in β-keto esters is notably acidic, making these compounds "active methylene compounds". wordpress.com This feature is central to their role as versatile ligands. The stability of the resulting metal complexes, known as metal acetoacetonates, makes them valuable in various applications. For instance, the coordination of β-dicarbonyl compounds to metal ions is well-explored, and the resulting complexes often exhibit good catalytic activities. kthmcollege.ac.in The versatility of β-keto esters as ligands has been demonstrated in their use with various transition metals, including palladium and copper, to create catalysts for a range of organic reactions. kthmcollege.ac.inacs.org

Overview of Copper Complexes in Catalysis and Materials Science

Copper complexes are of paramount importance in both catalysis and materials science due to copper's unique properties. Copper is an abundant, low-cost transition metal with accessible oxidation states (primarily Cu(I) and Cu(II)), which makes it an effective catalyst for a wide array of chemical transformations. numberanalytics.comrsc.org

In Catalysis:

Copper-based catalysts are renowned for their high activity and selectivity in numerous organic reactions. numberanalytics.com They are particularly prominent in cross-coupling reactions, which are fundamental for forming carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. acs.orgnih.govchemijournal.com For example, copper complexes catalyze Ullmann coupling reactions, which are crucial for synthesizing aryl ethers and amines. nih.govnumberanalytics.com The catalytic activity of copper complexes is highly dependent on the nature of the ligands coordinated to the copper center, with different ligands tuning the reactivity and selectivity of the catalyst. numberanalytics.comrsc.org Copper(II) complexes, including those with Schiff base or β-keto ester ligands, have been shown to catalyze oxidation, reduction, and various coupling reactions. numberanalytics.comtsijournals.com

In Materials Science:

The applications of copper complexes in materials science are diverse. They serve as precursors for the synthesis of copper-based nanomaterials and for the deposition of thin films through techniques like chemical vapor deposition (CVD). kthmcollege.ac.in The structural diversity of copper complexes, which can be influenced by factors like ligand structure and synthesis conditions, allows for the design of materials with specific properties. uab.cat For instance, coordination polymers based on copper have been designed for applications such as gas adsorption. uab.cat Furthermore, the unique electronic and magnetic properties of copper complexes make them interesting for the development of functional materials. rsc.orgnih.gov

Interactive Table 2: Applications of Copper Complexes

| Application Area | Specific Use | Key Features | References |

|---|---|---|---|

| Catalysis | Ullmann Coupling Reactions | Formation of C-N and C-O bonds | nih.govnumberanalytics.com |

| Catalysis | Oxidation Reactions | Oxidation of alcohols and hydrocarbons | numberanalytics.comnumberanalytics.com |

| Catalysis | C-C Coupling Reactions | Suzuki and Sonogashira couplings | chemijournal.com |

| Materials Science | Precursors for Thin Films | Used in Chemical Vapor Deposition (CVD) | kthmcollege.ac.in |

| Materials Science | Functional Materials | Development of materials with specific magnetic or electronic properties | rsc.orgnih.gov |

| Materials Science | Coordination Polymers | Gas adsorption and storage | uab.cat |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10CuO3+2 |

|---|---|

Molecular Weight |

193.69 g/mol |

IUPAC Name |

copper;ethyl 3-oxobutanoate |

InChI |

InChI=1S/C6H10O3.Cu/c1-3-9-6(8)4-5(2)7;/h3-4H2,1-2H3;/q;+2 |

InChI Key |

XWSMLFILTUBCCF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C.[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of Copper;Ethyl 3-Oxobutanoate Complexes

The direct synthesis of this compound complexes is a common and effective method for its preparation. This approach relies on the reaction between a copper(II) salt and ethyl 3-oxobutanoate, which acts as a bidentate ligand.

The reaction between a copper(II) salt and ethyl 3-oxobutanoate is a straightforward method for producing the desired complex. Ethyl 3-oxobutanoate, commonly known as ethyl acetoacetate (B1235776), is a readily available precursor. thermofisher.com On an industrial scale, ethyl acetoacetate is primarily produced through the treatment of diketene (B1670635) with ethanol. bu.edu.eg For laboratory purposes, it can be synthesized via the Claisen condensation of ethyl acetate (B1210297). bu.edu.egstrem.com

In a typical laboratory setting, this compound can be synthesized by reacting copper(II) acetate with ethyl 3-oxobutanoate in an appropriate solvent. bu.edu.eg A common procedure involves dissolving copper(II) acetate in an ethanol-water mixture and subsequently adding the ethyl 3-oxobutanoate. bu.edu.egwpmucdn.com Similarly, other metal complexes are prepared by adding a warm ethanolic solution of a metal acetate to an ethanolic solution of the ligand. iosrjournals.org

The general reaction is as follows: Cu(CH₃COO)₂ + 2 CH₃C(O)CH₂COOC₂H₅ → Cu(CH₃C(O)CHCOOC₂H₅)₂ + 2 CH₃COOH

This reaction results in the formation of the stable, typically blue or green, copper(II) ethylacetoacetate complex. thermofisher.com The product's appearance can range from a green to blue powder. thermofisher.comstrem.com

Table 1: Reactants and Solvents in Laboratory Synthesis

| Copper(II) Salt | Ligand Precursor | Solvent System |

|---|---|---|

| Copper(II) Acetate | Ethyl 3-oxobutanoate (Ethyl Acetoacetate) | Ethanol/Water |

To enhance the reaction rate and yield, the mixture is often heated under reflux. Refluxing the solution for several hours is a common practice in the synthesis of similar metal complexes. wpmucdn.comiosrjournals.org In some cases, the formation of the product as a precipitate may occur after allowing the solution to stand, even overnight. bu.edu.eg

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For related copper-catalyzed reactions, it has been demonstrated that adjusting parameters such as pressure and catalyst concentration can significantly improve the outcome. For instance, using pressurized air and a specific molar percentage of a copper(II) catalyst has been shown to enhance reaction yields. nih.gov Furthermore, response surface methodology has been employed to optimize the recovery of copper compounds through crystallization by fine-tuning factors like temperature, agitation speed, and duration. gnest.org

Table 2: Key Parameters for Synthesis Optimization

| Parameter | Range/Condition | Purpose |

|---|---|---|

| Temperature | Reflux | Increase reaction rate |

| Reaction Time | Several hours to overnight | Ensure complete reaction |

| Pressure | Atmospheric to pressurized air | Improve yield in certain copper-catalyzed reactions |

| Agitation | Stirring | Ensure homogeneity |

The transition from laboratory-scale synthesis to industrial production requires consideration of scalability, efficiency, and cost-effectiveness.

For large-scale manufacturing, continuous flow chemistry offers significant advantages over traditional batch processing. rsc.org Continuous flow reactors, particularly those utilizing copper tubing, have been effectively employed for various copper-catalyzed reactions, such as 1,3-dipolar cycloadditions ("click" chemistry), Sonogashira couplings, and Ullmann couplings. rsc.orgresearchgate.netvapourtec.com This technology allows for enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and potentially higher yields. rsc.orgresearchgate.net The synthesis of copper nanoparticles has also been successfully demonstrated in continuous microreactors, highlighting the applicability of this technology to the production of copper-containing materials. researchgate.net Given these advantages, continuous flow reactors represent a promising technology for the industrial-scale synthesis of this compound.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scale | Laboratory to pilot scale | Pilot to industrial scale |

| Safety | Higher risk with large volumes | Improved safety with smaller reaction volumes |

| Efficiency | Can be lower due to heat/mass transfer limitations | Enhanced heat and mass transfer |

| Control | More challenging to control parameters | Precise control over reaction conditions |

Purification of the synthesized this compound is essential to remove unreacted starting materials and byproducts.

Recrystallization is a widely used technique for purifying solid compounds. This method involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. wpmucdn.com For the purification of technical grade copper acetate, a similar compound, recrystallization from boiling water containing a small amount of acetic acid is effective. researchgate.net The collected crystals are then typically washed with a cold solvent and dried. wpmucdn.comresearchgate.net

Chromatography is another powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. byjus.com While effective, chromatography can be less practical for large-scale industrial purification compared to recrystallization due to solvent consumption and cost. In some instances, purification can be achieved without chromatography by precipitating the product from a carefully selected solvent-antisolvent system. nih.gov

Table 4: Common Purification Techniques

| Technique | Principle | Application |

|---|---|---|

| Recrystallization | Difference in solubility at different temperatures | Purification of solid crude product |

| Chromatography | Differential partitioning between stationary and mobile phases | Separation of components in a liquid mixture |

Industrial Production Considerations for this compound

This compound as a Precursor in Advanced Chemical Synthesis

This compound, a copper(II) coordination compound, serves as a valuable starting material in various synthetic pathways. Its reactivity, centered around the copper ion and the ethyl 3-oxobutanoate ligand, allows for its transformation into diverse and complex chemical architectures. The synthesis of this precursor typically involves the reaction of a copper(II) salt, such as copper(II) acetate or copper(II) sulfate (B86663), with ethyl 3-oxobutanoate under controlled conditions to facilitate the formation of the stable complex. evitachem.com

Preparation of Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. While copper ions are frequently used as the metallic nodes in these structures, the direct use of this compound as a precursor for MOFs and CPs is not extensively documented in publicly available research. However, the principles of MOF and CP synthesis provide a framework for its potential application.

Typically, the synthesis of copper-based MOFs involves dissolving a copper salt (e.g., copper nitrate (B79036), copper acetate) and an organic linker (e.g., 1,3,5-benzenetricarboxylic acid) in a solvent, often under solvothermal conditions. researchgate.netgoogle.com The self-assembly of the metal ions and organic linkers leads to the formation of the porous, three-dimensional structure. researchgate.net For instance, the synthesis of the Cu-MOF HKUST-1 involves the reaction of copper(II) nitrate with trimesic acid.

Coordination polymers can exhibit a range of dimensionalities, from 1D chains to 2D layers and 3D networks, influenced by factors such as the solvent system and the nature of the ligands. mdpi.comrsc.org It is plausible that this compound could serve as the copper source in such syntheses, where the ethyl 3-oxobutanoate ligand might be either retained in the final structure or displaced by a more suitable organic linker.

Table 1: Examples of Copper-Based MOF and CP Synthesis

| Product | Copper Precursor | Organic Ligand | Synthesis Method | Reference |

| CS-X (Cu-MOF) | Copper(II) ions | 1,3,5-Benzenetricarboxylic acid | Solvothermal | researchgate.net |

| CuBTC (Cu-MOF) | Not specified | Benzene-1,3,5-tricarboxylate | Not specified | researchgate.net |

| 2D Coordination Polymer | Copper(I) | 6-Mercaptonicotinic acid | Not specified | rsc.org |

| 3D Coordination Polymer | {Cu2(piv)4} | Hexamethylenetetramine (in situ formation) | Solvent layer diffusion | mdpi.com |

Synthesis of Copper Nanostructures

This compound and its derivatives are effective precursors for the fabrication of copper nanostructures, such as nanoparticles and nanowires. These materials are of significant interest for applications in printed electronics, catalysis, and sensors due to their unique size-dependent properties. nih.govresearchgate.net

A key method for producing high-purity copper films and structures is Metal-Organic Chemical Vapor Deposition (MOCVD). Copper(I) complexes containing β-diketonate ligands, which are structurally related to ethyl 3-oxobutanoate, are often employed as precursors in MOCVD processes. For example, copper(I) tert-butyl 3-oxobutanoate complexes have been investigated as precursors for the chemical vapor deposition of copper. acs.org The volatility and decomposition characteristics of these precursors are critical for achieving high-quality copper deposition.

Liquid-phase reduction methods also provide a versatile route to copper nanoparticles. nih.gov In a typical synthesis, a copper salt like copper(II) sulfate is reduced in a solvent using a reducing agent such as ascorbic acid, often in the presence of a capping agent like polyvinylpyrrolidone (B124986) (PVP) to control particle size and prevent agglomeration. nih.gov While direct use of this compound in these specific solution-based syntheses is not commonly reported, its role as a copper source is chemically feasible.

Table 2: Methods for Copper Nanostructure Synthesis

| Nanostructure | Precursor/Copper Source | Method | Key Features | Reference |

| Copper Nanoparticles | CuSO₄·5H₂O | Liquid phase reduction with ascorbic acid | Particle size 100-200 nm, good dispersibility | nih.gov |

| Copper Nanoparticles | Copper nitrate (Cu(NO₃)₂) | Chemical reduction with isopropyl alcohol | Sizes of 16, 23, and 37 nm | researchgate.net |

| Copper Nano/Microparticles | Copper acetate monohydrate | Thermal decomposition | Average diameter ~87 nm | trdizin.gov.tr |

| Copper Thin Film | Copper(I) tert-butyl 3-oxobutanoate complexes | Chemical Vapor Deposition (CVD) | Precursor for high-purity copper films | acs.org |

Role in the Synthesis of Other Copper-Containing Compounds

As a stable copper(II) complex, this compound is a useful precursor for the synthesis of other copper-containing compounds. evitachem.com Its utility extends to the preparation of various catalysts and complexes where a reliable source of copper(II) is required. For instance, copper-based catalysts are crucial in numerous organic transformations.

One area of application is in the development of heterogeneous catalysts. Copper phosphinate complexes have been used as molecular precursors to create copper-phosphate/SiO₂ catalysts for the dehydrogenation of ethanol. nih.gov Similarly, this compound could potentially be impregnated onto a solid support and then thermally or chemically treated to generate active catalytic copper species. The synthesis of Cu/ZnO/Al₂O₃ catalysts for methanol (B129727) production, for example, has been achieved using copper acetate as a precursor, highlighting the interchangeability of copper salts in catalyst preparation. mdpi.com

Furthermore, this compound can participate in ligand exchange reactions, where the ethyl 3-oxobutanoate ligand is replaced by other functional groups to form new copper complexes with tailored properties for applications such as catalysis in cycloaddition reactions. researchgate.netnih.gov

Precursor for Aromatic Carboxylic Acid Synthesis

Copper-catalyzed reactions are instrumental in the synthesis of aromatic compounds. While the direct use of this compound as a precursor for aromatic carboxylic acid synthesis is not explicitly detailed, its role as a copper source in related transformations is highly relevant. A key example is the copper-catalyzed aerobic oxidative coupling of arylboronic acids and their derivatives with nucleophiles, a fundamental method for forming aryl-heteroatom bonds. nih.gov

Mechanistic studies of these reactions, such as the methoxylation of arylboronic esters, reveal that the process often involves a Cu(II) species as the catalyst resting state. nih.govscilit.com The turnover-limiting step is typically the transmetalation of the aryl group from boron to the Cu(II) center. nih.govnih.gov This suggests that this compound, as a source of Cu(II), could potentially catalyze such reactions.

In a related application, copper catalysts are employed in cyanation reactions of arylboronic acids to produce aryl nitriles, which are precursors to aromatic carboxylic acids via hydrolysis. For instance, copper iodide has been shown to mediate the cyanation of arylboronic acids using ethyl (ethoxymethylene)cyanoacetate as the cyanating agent. researchgate.net The fundamental role of the copper catalyst in activating the reactants is the critical aspect of these syntheses.

Coordination Chemistry and Supramolecular Architecture

Ligand Characteristics and Metal Coordination Modes

The ethyl 3-oxobutanoate molecule, in its enolate form, exhibits specific characteristics that dictate its coordination behavior with metal ions like copper(II).

Ethyl 3-oxobutanoate, commonly known as ethyl acetoacetate (B1235776), typically acts as a bidentate ligand when coordinating with a copper(II) center. ontosight.ai The ligand coordinates through the two oxygen atoms of the β-ketoester functionality, forming a stable six-membered chelate ring with the copper ion. researchgate.net This bidentate coordination is a fundamental aspect of the formation of complexes like bis(ethyl 3-oxobutanoate)copper(II). ontosight.ai The synthesis of such coordination compounds generally involves the reaction of ethyl acetoacetate with a copper(II) salt, such as copper(II) acetate (B1210297). evitachem.com

The d⁹ electronic configuration of the copper(II) ion makes it susceptible to a variety of coordination geometries, often influenced by the nature of the ligands and crystal packing forces. The most common geometries observed in complexes with ethyl 3-oxobutanoate and related ligands are square planar, square pyramidal, and distorted octahedral, with tetrahedral geometry being less frequent. nih.govbris.ac.uk

Copper(II) complexes with β-diketonate ligands, including ethyl 3-oxobutanoate, frequently adopt a square planar or nearly square planar geometry. researchgate.netresearchgate.netsemanticscholar.org In the case of bis(ethyl acetoacetato)copper(II), the copper atom is chelated by two ethyl 3-oxobutanoate ligands in a trans configuration. researchgate.net While the ideal geometry is planar, studies on the crystal structure of bis(ethyl acetoacetato)copper(II) have shown slight deviations from perfect planarity. rsc.org These distortions can be influenced by intermolecular interactions in the crystal lattice, such as an axial approach of a copper atom to the methine (-CH=) group of a neighboring molecule. rsc.org The reduction of a square planar Cu(II) complex often leads to the formation of a tetrahedral Cu(I) complex, indicating a geometric rearrangement upon change in oxidation state. researchgate.netresearchgate.net

| Complex | Key Structural Feature | Supporting Evidence | Reference |

|---|---|---|---|

| Bis(acetylacetonato)copper(II) | DFT optimized geometry is square planar. | Agreement with solid-state structural data. | researchgate.net |

| Bis(ethyl acetoacetato)copper(II) | Deviations from planarity due to intermolecular axial approach (Cu to -CH= group at 3.12 Å). | Crystal structure analysis. | rsc.org |

| Generic bis(β-diketonato)copper(II) | DFT optimized geometries are square planar. | Theoretical calculations and solid-state data. | researchgate.net |

| Bis[N-(i-propyl)-3-oxy-2-naphthaldiminato]copper(II) | Stepped square-planar geometry confirmed by X-ray crystallography and EPR. | Experimental and computational data. | semanticscholar.org |

Five-coordinate copper(II) complexes are common, often exhibiting a geometry that is intermediate between square pyramidal and trigonal bipyramidal. nih.gov The square pyramidal geometry is frequently observed in adducts where a fifth ligand coordinates to the axial position of a square planar precursor. tci-thaijo.org For instance, the addition of ligands like 4-acetylpyridine (B144475) to a dinuclear copper(II) carboxylate complex results in a square pyramidal coordination around each copper atom. tci-thaijo.org The energy barrier between square pyramidal and trigonal bipyramidal geometries is often small, allowing for the existence of both species in equilibrium in solution. nih.gov The degree of distortion from an ideal square pyramidal geometry can be quantified by the trigonality index (τ). A τ value of 0 corresponds to a perfect square pyramid, while a value of 1 indicates a perfect trigonal bipyramid. For example, a dinuclear copper(II) complex with 4-acetylpyridine ligands showed a τ value of 0.002, clearly indicating a square pyramidal coordination. tci-thaijo.org

| Complex Type | Description | Trigonality Index (τ) | Reference |

|---|---|---|---|

| [Cu₂(μ-O₂CC₆H₄OH)₄(C₇H₇NO)₂] | Dinuclear paddle-wheel unit with 4-acetylpyridine at the apex of each Cu(II) ion. | 0.002 | tci-thaijo.org |

| [Cu₂(μ-O₂CCH₃)₄(C₇H₇NO)₂] | Dinuclear copper acetate derivative with 4-acetylpyridine in the axial position. | 0.002 | tci-thaijo.org |

| Generic Five-Coordinate Cu(II) Complexes | Often exist in equilibrium between square pyramidal (SP) and trigonal bipyramidal (TBP) geometries. | Variable | nih.gov |

| Complex/System | Observed Effect | Method of Observation | Reference |

|---|---|---|---|

| Hexaaquacopper(II) ion in solution | Elongated octahedral configuration with Cu–Oeq ~1.95 Å and Cu–Oax ~2.29 Å. | EXAFS and LAXS | rsc.org |

| Cu(OH₂)₆₂ | Jahn-Teller induced elongation confirmed, despite earlier reports of regular octahedral geometry. | EXAFS | rsc.org |

| Cu(C₄H₁₁NO₂)₂ | Typical Jahn-Teller distortion with two short equatorial Cu-O/Cu-N bonds and two long axial Cu-O bonds. | X-ray Crystallography | nih.gov |

| Generic Octahedral Cu(II) Complexes | Strongly distorted molecular structure, usually elongated along one axis. | General principle, observed by EPR and other techniques. | ukri.org |

While less common for the d⁹ Cu(II) ion compared to square planar or distorted octahedral geometries, tetrahedral coordination can be imposed by sterically demanding ligands. researchgate.net The electronic spectrum of tetrahedral Cu(II) complexes is characteristically different from those of other geometries, often showing a broad band in the visible region. researchgate.net For instance, the reaction of Cu(II) with certain bulky tridentate N₃ ligands can result in four-coordinate complexes with a C₃ᵥ symmetry, which is a distorted tetrahedral geometry. nih.gov The preference for tetrahedral geometry is much stronger for Cu(I) (a d¹⁰ ion), and a ligand set that imposes a tetrahedral arrangement will stabilize the Cu(I) oxidation state relative to Cu(II). bris.ac.uk Nevertheless, stable tetrahedral Cu(II) complexes have been synthesized and characterized, often with ligands that enforce this specific geometry due to their rigid and bulky nature. researchgate.netnih.gov

Influence of Coordination Number on Complex Stability and Reactivity

Research on copper complexes has shown that a lower coordination number can enhance reactivity. For instance, four-coordinate end-on superoxocopper(II) complexes have demonstrated significantly greater facility for substrate oxidation compared to their five-coordinate counterparts. nih.govchemrxiv.org This increased reactivity is attributed to the lower coordination number rendering the copper center more electrophilic and having a more open coordination sphere, which allows for easier substrate approach. chemrxiv.org In the context of copper;ethyl 3-oxobutanoate, which typically acts as a bidentate O,O'-donor ligand, the final coordination number of a complex would be determined by the additional ancillary ligands present. A complex with the formula [Cu(ethyl 3-oxobutanoate)₂], for example, would likely adopt a four-coordinate, square-planar geometry, which is common for Cu(II) with bidentate ligands. rsc.org However, the addition of solvent molecules or other Lewis bases could lead to five- or six-coordinate species with different stability and reactivity profiles. nih.govresearchgate.net

The stability of copper(II) complexes can also be tuned by the ligand design. Studies on copper(II) picolinate (B1231196) chelates have demonstrated that five-coordinate, distorted trigonal-bipyramidal structures can be more chemically inert to redox-mediated structural changes than their six-coordinate, Jahn-Teller distorted octahedral counterparts. savemyexams.com This suggests that controlling the coordination environment around a copper center chelated with ethyl 3-oxobutanoate through the use of specific ancillary ligands could be a strategy to modulate its stability.

Ligand Exchange and Substitution Dynamics in this compound Complexes

Ligand exchange reactions are fundamental to the reactivity of coordination compounds. These reactions involve the replacement of one or more ligands in the coordination sphere of the metal ion by other ligands.

Substitution Reactions with Incoming Nucleophiles (e.g., Ammonia (B1221849), Triphenylphosphine)

The reaction of copper(II) complexes with nucleophiles like ammonia is a classic example of ligand substitution. When an aqueous solution of ammonia is added to an aqueous solution containing hexaaquacopper(II) ions, [Cu(H₂O)₆]²⁺, a partial substitution occurs, eventually forming the deep blue tetraamminediaquacopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺. savemyexams.comstackexchange.comdocbrown.info This reaction proceeds via an initial precipitation of copper(II) hydroxide (B78521), which then redissolves in excess ammonia. docbrown.info It is expected that a similar reaction would occur with a this compound complex in solution, where the ethyl 3-oxobutanoate ligands could potentially be displaced by ammonia, depending on the relative stability of the resulting ammine complex. The final product's stoichiometry would depend on the reaction conditions and the concentration of ammonia. stackexchange.com

Triphenylphosphine (B44618), on the other hand, can act as both a ligand and a reducing agent, particularly with copper(II). The reaction of triphenylphosphine with copper(II) carboxylates has been shown to result in the reduction of Cu(II) to Cu(I) and the formation of triphenylphosphine copper(I) carboxylate complexes. rsc.org Similarly, the interaction of triphenylphosphine with copper(II) complexes of 1,2-quinone mono-oximes leads to the reduction of the metal center and the formation of Cu(I) complexes of the type [Cu(qo)(PPh₃)₂]. psu.edu Therefore, the reaction of a this compound complex with triphenylphosphine would likely lead to a reduction of the copper center and the formation of a Cu(I) complex containing both ethyl 3-oxobutanoate and triphenylphosphine ligands. rsc.orgnih.gov

Kinetic and Thermodynamic Aspects of Ligand Exchange

The kinetics and thermodynamics of ligand exchange provide insight into the stability and lability of complexes. For copper(II) complexes, these reactions are often fast. The rate of ligand substitution can be influenced by several factors, including the nature of the entering and leaving groups, and the solvent. nih.gov Kinetic studies on ligand exchange in copper(II) Schiff base complexes have shown that the reactions can be first-order with respect to both the copper complex and the incoming ligand.

The thermodynamic stability of a complex is quantified by its stability constant (K). A larger stability constant indicates a more stable complex. The chelate effect is a significant thermodynamic principle where a multidentate ligand forms a more stable complex than a set of monodentate ligands with similar donor atoms. libretexts.org This is primarily due to a favorable entropy change, as more molecules of the displaced monodentate ligand are released into the solution, increasing the system's disorder. libretexts.org For example, replacing two water ligands with one molecule of the bidentate ligand 1,2-diaminoethane results in a significantly more stable complex. libretexts.org

EPR spectroscopy can be a powerful tool to study ligand exchange equilibria and determine thermodynamic parameters. In studies of ligand exchange between bis(dithiocarbamato)copper(II) and copper(II) salts, the equilibrium constant (K) and, subsequently, the thermodynamic parameters (ΔH⁰, ΔG⁰, and ΔS⁰) were determined from the temperature dependence of the EPR spectra. nih.gov

Table 1: Representative Kinetic Data for Ligand Substitution in Analogous Binuclear Copper(II) Complexes. The data illustrates the influence of ligand structure on the rate of copper removal by EDTA, proceeding through an associative mechanism. Data sourced from a study on binuclear copper(II) complexes as models for hemocyanin. researchgate.net

Stereochemical Impact of Ligand Bulkiness on Complex Geometry and Activity

The steric bulk of ligands plays a crucial role in determining the geometry, stability, and reactivity of metal complexes. nih.govresearchgate.net Increasing the steric hindrance around a metal center can prevent the approach of other ligands, thereby stabilizing lower coordination numbers and influencing the catalytic activity. maynoothuniversity.ie

In a study of copper(II) bis(β-diketonate) complexes, which are structurally similar to this compound complexes, the introduction of sterically demanding o-biphenyl and m-terphenyl (B1677559) groups on the β-diketonate backbone led to significant distortions in the complex geometry. nih.gov This increased steric bulk also influenced the electrochemical properties, specifically the Cu(II)/Cu(I) reduction potential, likely by inhibiting the ligand rotation necessary for geometric rearrangement upon reduction. nih.gov

Furthermore, steric hindrance can prevent the formation of higher nuclearity species. The use of sterically encumbered ligands has been a successful strategy to stabilize mononuclear end-on superoxocopper(II) species by preventing their dimerization to form peroxo-bridged dicopper(II) complexes. maynoothuniversity.ie Therefore, in complexes of this compound, the incorporation of bulky ancillary ligands would be expected to have a profound impact on the coordination geometry around the copper center and could be used to fine-tune its chemical and catalytic properties. researchgate.net

Dissociative and Associative Mechanisms in Ligand Substitution

Ligand substitution reactions in metal complexes, including those of copper, can proceed through different mechanisms, broadly categorized as dissociative (D), associative (A), or interchange (I). wikipedia.orglibretexts.org

A dissociative mechanism is a two-step process analogous to an Sₙ1 reaction. libretexts.org The first, rate-determining step involves the departure of a ligand to form an intermediate with a lower coordination number. This is then followed by the rapid coordination of the incoming ligand. libretexts.orglibretexts.orgjamesfodor.com This pathway is often favored in sterically crowded, 18-electron complexes. libretexts.org The rate of a dissociative reaction is largely independent of the concentration of the entering nucleophile. libretexts.orgjamesfodor.com

An associative mechanism , analogous to an Sₙ2 reaction, also involves two steps. wikipedia.org Here, the incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number. Subsequently, a ligand departs from this intermediate. wikipedia.org This mechanism is common for coordinatively unsaturated complexes, such as 16-electron square-planar complexes. wikipedia.org The reaction rate is dependent on the concentration of both the complex and the incoming ligand. wikipedia.org

The interchange mechanism (I) is a concerted process where the bond to the incoming ligand starts to form as the bond to the leaving group breaks, without a distinct intermediate. wikipedia.orgkccollege.ac.in This mechanism can have more associative (Iₐ) or dissociative (Iₐ) character, depending on the relative extents of bond-making and bond-breaking in the transition state. kccollege.ac.in Most ligand substitutions in octahedral complexes are considered to follow a dissociative interchange (Iₐ) mechanism. jamesfodor.com For a typical square-planar copper(II) complex like bis(ethyl 3-oxobutanoato)copper(II), ligand substitution would likely proceed through an associative pathway, involving the formation of a five-coordinate intermediate.

Formation of Polynuclear Complexes and Coordination Expansion

Copper ions, with their flexible coordination numbers, are well-suited for assembling multinuclear complexes. nih.gov The ethyl 3-oxobutanoate ligand, with its keto and ester oxygen atoms, can potentially act as a bridging ligand between two or more copper centers. However, the formation of polynuclear copper complexes is more commonly achieved through the use of ancillary ligands specifically designed to bridge metal ions, or through bridging by simple ions like hydroxide or chloride. nih.govmdpi.com

The self-assembly of di-, tri-, and even tetranuclear copper(II) complexes can be controlled by factors such as the choice of ancillary ligands and the pH of the reaction medium. nih.gov For instance, the use of polyfunctional carboxylate ligands has led to the isolation of dinuclear, trinuclear, and tetranuclear copper(II) clusters. nih.gov Similarly, thiourea-based ligands have been used to synthesize polynuclear copper(I) and silver(I) complexes with varying nuclearities depending on the reaction conditions and the metal-to-ligand ratio. mdpi.com

Coordination expansion, where the coordination number of the copper ion increases, is a key step in the formation of some polynuclear structures and in associative ligand substitution pathways. In the formation of polynuclear complexes, bridging ligands can link copper centers, which may themselves have different coordination numbers within the same cluster. mdpi.comniscpr.res.in For example, a trinuclear copper(I) complex has been reported where one copper atom adopts a tetrahedral geometry while the other two are trigonal-planar. mdpi.com This structural diversity highlights the rich and varied supramolecular chemistry accessible to copper, which could be explored with ethyl 3-oxobutanoate in combination with appropriate bridging ligands.

Table 2: Examples of Polynuclear Copper Complexes with Various Ligands. This table illustrates the diversity of nuclearities and structures that can be achieved in copper coordination chemistry through the use of different ancillary and bridging ligands. nih.govmdpi.com

Bridging Ligand Interactions (e.g., Acetylacetonate (B107027), 2,2'-Bipyridine (B1663995), Acetonitrile)

The introduction of additional bridging ligands can lead to the formation of more complex structures. While specific studies on this compound with bridging ligands like 2,2'-bipyridine or acetonitrile (B52724) are not extensively detailed in the literature, the behavior of related copper(II) β-diketonate complexes provides valuable insights. For instance, the addition of 4,4'-bipyridine (B149096) to bis(acetylacetonato)copper(II) results in the formation of adducts where the bipyridine can bridge two copper centers, leading to polymeric chains. jmchemsci.comjmchemsci.com Similarly, acetonitrile has been shown to coordinate to copper(II) centers in various complexes, often occupying axial positions. kyoto-u.ac.jp The versatile coordination chemistry of copper(II) allows for the incorporation of a variety of bridging ligands, which can dictate the dimensionality and topology of the resulting coordination polymer. researchgate.netcsic.es

Synthesis and Characterization of Dimeric and Polymeric Copper(II) Structures

The crystal structure of bis(ethyl 3-oxobutanoato)copper(II) was determined to be monoclinic, with the space group P2₁/n. researchgate.net The unit cell contains two molecules. The square-planar coordination of the copper atom by the four oxygen atoms of the two ethyl 3-oxobutanoate ligands is a key feature. The interaction with the neighboring molecule's methine group suggests a tendency towards the formation of a weakly associated polymeric structure in the solid state.

The formation of true dimeric or polymeric structures often requires the use of ancillary ligands that can bridge two or more copper centers. In related systems, dimeric copper(II) complexes have been synthesized using mixed ligands, such as acetylacetone (B45752) and biimidazole, where the biimidazole can act as a bridging unit. researchgate.net The resulting structures can exhibit interesting magnetic and spectroscopic properties. The design of such multinuclear complexes is a significant area of research in coordination chemistry, with the potential for creating materials with novel catalytic or magnetic functions.

| Selected Structural Data for Bis(ethyl 3-oxobutanoato)copper(II) | |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Molecules per Unit Cell | 2 |

| Coordination Geometry | Square-planar |

| Axial Interaction Distance (Cu to neighboring -CH=) | 3.12 Å |

Data sourced from Barclay and Cooper (1965) as reported in researchgate.net.

Supramolecular Assembly and Intermolecular Interactions

Hydrogen Bonding Networks in Crystal Structures

While the crystal structure of bis(ethyl 3-oxobutanoato)copper(II) itself does not prominently feature strong, classical hydrogen bonds due to the absence of suitable donor groups, the potential for hydrogen bonding exists in related systems, particularly when co-crystallized solvents or ancillary ligands with hydrogen bond donors are present. For example, in copper(II) complexes containing aqua ligands, extensive hydrogen bonding networks are often observed, linking the complex molecules and contributing to the stability of the crystal lattice. csic.es In the broader context of copper complexes, hydrogen bonding is a powerful tool in crystal engineering, enabling the construction of predictable supramolecular architectures. researchgate.net

π-π Stacking Interactions in Molecular Packing

Although not explicitly detailed for the parent bis(ethyl 3-oxobutanoato)copper(II) complex, π-π stacking interactions are a common feature in the crystal packing of coordination compounds containing aromatic rings. In copper(II) complexes with ligands such as 2,2'-bipyridine or phenanthroline, π-π stacking between the aromatic systems of adjacent ligands plays a significant role in the supramolecular assembly. researchgate.netrsc.org These interactions, which arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, can influence the orientation and packing of the molecules in the crystal. The presence of such interactions can be identified by the close, parallel arrangement of the aromatic rings in the crystal structure. The strength and geometry of these interactions can be tuned by modifying the substituents on the aromatic ligands. rsc.org

Role of Lattice Solvents (e.g., Water Clusters) in Supramolecular Organization

The solvent used for crystallization can play a crucial role in the final supramolecular structure of a coordination compound. Solvent molecules can be incorporated into the crystal lattice, where they can participate in hydrogen bonding networks or fill voids in the crystal packing. kyoto-u.ac.jpresearchgate.net For instance, the solvatochromism observed in many copper(II) complexes is a direct result of the coordination of solvent molecules to the metal center, which alters the electronic environment and, consequently, the color of the complex. idosi.orgresearchgate.net While the crystal structure of bis(ethyl 3-oxobutanoato)copper(II) was determined from crystals grown from benzene (B151609), the report does not indicate the inclusion of benzene in the final lattice. However, in other copper complexes, the presence of lattice solvents like water can lead to the formation of intricate hydrogen-bonded networks that link the coordination complexes into higher-order structures.

Catalytic Applications and Mechanistic Investigations

Copper;Ethyl 3-Oxobutanoate in Enolate Chemistry and Alkylation Reactions

The copper(II) complex with ethyl 3-oxobutanoate serves as a significant catalyst in organic synthesis, particularly in reactions involving enolates. The unique structure and electronic properties of this coordination compound facilitate a range of transformations.

The formation of an enolate from the ethyl 3-oxobutanoate ligand is a critical step in its catalytic cycle. The process is initiated by the coordination of the ethyl 3-oxobutanoate ligand to a copper(II) center. This coordination enhances the acidity of the α-hydrogen atoms (the hydrogens on the carbon between the two carbonyl groups). libretexts.org In the presence of a base, one of these α-hydrogens is abstracted, leading to the formation of a copper enolate species. masterorganicchemistry.comillinois.edu

The stability of the resulting enolate is a key factor. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, forming a resonance-stabilized system. wikipedia.org This stabilization makes the formation of the enolate thermodynamically favorable. Research has shown that the nature of the counterion and ligands associated with the copper can influence the structure and reactivity of the enolate. For instance, studies on related copper(I) enolate complexes have highlighted the role of supporting ligands, such as 1,10-phenanthroline, in the structure and subsequent reactivity of the enolate complex. nih.gov It has been proposed that the active catalytic species may involve different coordination modes of the enolate to the copper center, such as O,O-bidentate or C-bound forms. nih.gov

The acetoacetic ester synthesis is a classic method for preparing ketones and substituted ketones. wikipedia.orglibretexts.org The this compound complex can be utilized in variations of this synthesis. Once the copper enolate is formed, it acts as a potent nucleophile. This nucleophilic enolate can then participate in S_N2 alkylation reactions with various electrophiles, such as alkyl halides. masterorganicchemistry.comyoutube.com

The general mechanism involves the nucleophilic attack of the enolate on the alkyl halide, leading to the formation of a new carbon-carbon bond at the α-position. masterorganicchemistry.com This reaction is advantageous because the use of a copper catalyst can offer better control over regioselectivity compared to traditional methods that might have issues with competing O-alkylation. masterorganicchemistry.com Furthermore, the reaction can often be carried out under milder conditions. It is possible to introduce a second alkyl group by repeating the deprotonation and alkylation steps before the final hydrolysis and decarboxylation. libretexts.org

A notable application is the copper-catalyzed aerobic deacylation of substituted acetoacetate (B1235776) esters, which provides a route to β-stereogenic α-keto esters. nih.govnih.gov In this process, the initial alkylation of the acetoacetate ester is followed by a copper(II)-catalyzed aerobic cleavage, demonstrating the versatility of copper catalysis in extending the utility of the acetoacetic ester synthesis. nih.gov

Table 1: Examples of Alkylation Reactions Using Acetoacetic Ester Derivatives

| Starting Material | Alkylating Agent | Product Type | Reference |

| Ethyl acetoacetate | Alkyl halide | α-Substituted methyl ketone | wikipedia.orglibretexts.org |

| Substituted acetoacetate esters | - | β-Stereogenic α-keto ester (via deacylation) | nih.govnih.gov |

| Ethyl acetoacetate | Propargyl bromide | β-Allenic ester (with copper enolate) | illinois.edu |

This table is for illustrative purposes and may not represent reactions directly catalyzed by this compound but demonstrates the general principles of acetoacetic ester alkylation.

Following the alkylation step in the acetoacetic ester synthesis, the resulting α-substituted β-keto ester is typically subjected to hydrolysis and decarboxylation to yield the final ketone product. This transformation is usually achieved by heating the compound in the presence of aqueous acid. libretexts.orgwikipedia.org

The process begins with the acid-catalyzed hydrolysis of the ester group to a carboxylic acid, forming a β-keto acid intermediate. libretexts.org This β-keto acid is thermally unstable and readily undergoes decarboxylation, where it loses a molecule of carbon dioxide. libretexts.orgquora.com The mechanism of decarboxylation involves the formation of a cyclic transition state, leading to an enol, which then tautomerizes to the more stable ketone. masterorganicchemistry.com

Redox Catalysis Mediated by the Copper Center

The copper center in the this compound complex is redox-active, meaning it can readily participate in electron transfer processes. This property allows the complex to catalyze a variety of oxidation reactions.

Copper can exist in multiple oxidation states, most commonly Cu(I), Cu(II), and Cu(III). nih.gov The ability of the copper ion to cycle between these oxidation states is fundamental to its catalytic activity in redox reactions. In the context of catalysis, a reaction may involve the oxidation of the copper center from Cu(I) to Cu(II) or Cu(II) to Cu(III), or the reduction from a higher oxidation state to a lower one.

For instance, in some copper-catalyzed reactions, it is proposed that a Cu(I) species reacts with a substrate via electron transfer. nih.gov In aerobic oxidations, the oxidation of copper by molecular oxygen is a facile process that allows for catalytic turnover and can provide access to the higher Cu(III) oxidation state. nih.gov The Cu(III) state can then undergo reductive elimination, a key step in many cross-coupling reactions. nih.gov The specific ligands coordinated to the copper ion, such as the ethyl 3-oxobutanoate enolate, play a crucial role in modulating the redox potential of the copper center and stabilizing the different oxidation states involved in the catalytic cycle.

This compound and related copper complexes are effective catalysts for a range of oxidation reactions, often utilizing environmentally benign oxidants like molecular oxygen or hydrogen peroxide. nih.gov These reactions are of great interest in green chemistry.

Copper-catalyzed aerobic oxidations can proceed through different mechanisms depending on the substrate and reaction conditions. In some cases, copper acts as an "oxidase," where it facilitates the transfer of electrons from the substrate to oxygen, which is ultimately reduced to water. nih.gov In other instances, it can function as an "oxygenase," where an oxygen atom from O₂ is incorporated into the product. nih.govacs.org

An example of a copper-catalyzed oxidation is the aerobic deacylation of substituted acetoacetate esters, which relies on a Cu(II) catalyst and molecular oxygen. nih.govnih.gov Copper catalysts are also known to promote the oxidation of alcohols to aldehydes and ketones, and the oxidative cleavage of C-C bonds. acs.orgrsc.org The presence of a peroxide, in conjunction with a copper catalyst, can often enhance the rate and efficiency of oxidation reactions, allowing them to proceed at lower temperatures. nih.gov The catalytic activity in these oxidations is often linked to the formation of highly reactive copper-oxygen species.

Aerobic Oxidative Coupling Reactions (e.g., N–N Bond Formation)

Copper-catalyzed aerobic oxidative coupling represents a significant method for forming nitrogen-nitrogen (N–N) bonds, a crucial transformation in chemical synthesis. rsc.org These reactions often utilize copper(II) precursors, which are reduced in situ to active copper(I) species. The general mechanism for these transformations is proposed to follow an "oxidase-style" pathway, which involves two primary redox half-reactions: the aerobic oxidation of the copper(I) catalyst and the subsequent copper(II)-promoted N–N coupling. rsc.orgnih.gov

In a typical catalytic cycle, the active Cu(I) species is oxidized by molecular oxygen (O₂), the terminal oxidant, to a Cu(II) species. This step is often the turnover-limiting step in the catalytic process. rsc.org The resulting Cu(II) complex then facilitates the coupling of two nitrogen-containing substrates, leading to the formation of the N–N bond and regenerating the Cu(I) catalyst for the next cycle. rsc.org

A notable application is the aerobic oxidative dimerization of carbazoles and diarylamines, which yields N-N coupled bicarbazoles and tetraarylhydrazines, respectively. nih.gov These reactions are effectively catalyzed by a system composed of a copper source like CuBr and a ligand, proceeding under mild conditions with molecular oxygen as the oxidant. nih.gov Mechanistic studies suggest that for these N-N coupling reactions, the oxidation of the Cu(I) catalyst by O₂ can be inhibited by the N–H substrates themselves. rsc.org Despite this, the subsequent N–N bond-forming step is shown to be unexpectedly facile. rsc.org

Research into the coupling of different nitrogen nucleophiles, such as a carbazole (B46965) and a diarylamine, has revealed unusually high selectivity for the cross-coupled product. nih.gov This selectivity is attributed to the reversible formation of the tetraarylhydrazine (the diarylamine homodimer). While the formation of the hydrazine (B178648) is kinetically favored, its N–N bond can cleave under the reaction conditions, ultimately leading to the formation of the more thermodynamically stable cross-coupled product. nih.gov

| Feature | Description | Source |

|---|---|---|

| Catalyst System | Typically involves a Cu(I)/Cu(II) redox cycle. Common precursors include CuBr or Cu(OAc)₂. | rsc.orgnih.gov |

| Oxidant | Molecular oxygen (O₂) from the air serves as the terminal oxidant, making the process environmentally benign. | rsc.orgnih.gov |

| General Mechanism | An "oxidase-type" mechanism involving two half-reactions: aerobic oxidation of Cu(I) and Cu(II)-promoted N-N coupling. | rsc.org |

| Rate-Limiting Step | Often the oxidation of the Cu(I) catalyst by O₂. This step can be inhibited by the N-H substrates. | rsc.org |

| Selectivity | High selectivity for cross-coupling products can be achieved due to the reversible formation of kinetically favored intermediates. | nih.gov |

Multi-Component Reactions (MCRs) Catalyzed by this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are a cornerstone of efficient organic synthesis. Copper complexes, including those derived from ethyl 3-oxobutanoate, have emerged as powerful catalysts for these transformations.

Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Quinolines)

Copper-catalyzed MCRs are widely employed for the synthesis of diverse heterocyclic structures like quinolines and pyrazoles. researchgate.netnih.govresearchgate.net For instance, functionalized quinolines can be synthesized through a three-component reaction involving anilines, aldehydes, and terminal alkynes, often catalyzed by a simple copper salt like copper(I) iodide. researchgate.net The mechanism for such reactions can involve an initial oxidation step followed by an aza-Diels-Alder reaction and cyclization to afford the quinoline (B57606) core. researchgate.net

Another strategy involves a domino reaction of enaminones (which can be formed from ethyl 3-oxobutanoate) with 2-halobenzaldehydes, catalyzed by copper. This sequence consists of an aldol (B89426) reaction, an intramolecular C(aryl)–N bond formation, and subsequent elimination to yield the quinoline ring system. rsc.org Similarly, a modular one-pot, three-component approach to synthesizing functionalized 2-quinolones has been developed using a copper catalyst. This cascade involves an Sₙ2 reaction, a Knoevenagel condensation, and a final C–N bond formation. nih.gov

The synthesis of pyrazolo[3,4-b]quinolines, a class of fluorescent compounds, can also be achieved through MCRs. researchgate.net One-pot condensation reactions involving aminopyrazoles, dimedone, and heteroaromatic carbaldehydes can produce these complex heterocyclic systems in excellent yields. researchgate.net

| Target Heterocycle | Reactants | Catalyst System | Key Reaction Steps | Source |

|---|---|---|---|---|

| Quinolines | Anilines, Aldehydes, Terminal Alkynes | CuI | Oxidation, Aza-Diels-Alder, Cyclization | researchgate.net |

| Quinolines | Enaminones, 2-Halobenzaldehydes | Copper Catalyst | Aldol Reaction, C-N Bond Formation, Elimination | rsc.org |

| 2-Quinolones | 2-Bromoacylarenes, 2-Iodoacetamide, Nucleophiles | Copper Powder / 2-Picolinic Acid | Sₙ2, Knoevenagel Condensation, C-N Coupling | nih.gov |

| Pyrazolo[3,4-b]quinolines | Aminopyrazoles, Dimedone, Carbaldehydes | Not specified (One-pot condensation) | Condensation Cascade | researchgate.net |

Rhodium-Catalyzed Cascade Reactions Involving Ethyl 2-Diazo-3-Oxobutanoate

While the focus is on copper, it is pertinent to discuss related cascade reactions where derivatives of ethyl 3-oxobutanoate are key substrates. Ethyl 2-diazo-3-oxobutanoate is a versatile precursor in rhodium-catalyzed reactions for C-C and C-X bond formation. nih.gov These reactions proceed through the formation of a rhodium carbenoid intermediate.

A significant challenge in reactions with α-alkyl-α-diazo carbonyl compounds like ethyl 2-diazo-3-oxobutanoate is the competing β-hydride migration pathway, which leads to the formation of unsaturated esters. nih.gov However, by carefully selecting sterically demanding rhodium catalysts and optimizing reaction conditions, such as using low temperatures, this side reaction can be suppressed. nih.gov This allows for desired transformations like cyclopropanation and X-H insertion reactions to occur with high selectivity. For example, the use of sterically bulky rhodium catalysts at –78 °C has been shown to favor cyclopropenation over β-hydride migration. nih.gov Similarly, rhodium(II) acetate (B1210297) is a known catalyst for the reactions of various diazoketones and diazoacetates. emory.eduacs.org

Photocatalysis and Electrocatalysis with this compound Complexes

The unique electronic properties of copper complexes make them suitable candidates for both photocatalysis and electrocatalysis. Their ability to access multiple oxidation states (Cu(I), Cu(II), Cu(III)) is central to their function in these processes.

Application in Photocatalytic Processes (e.g., with 2,2'-Bipyridine (B1663995) Ligands)

Copper-based photocatalysts are attractive, low-cost alternatives to noble metal catalysts like ruthenium and iridium. beilstein-journals.orgnih.gov Copper(I) complexes, particularly those featuring diimine ligands such as 2,2'-bipyridine (bpy), exhibit favorable photophysical and electrochemical properties. nih.gov Upon irradiation with light, these Cu(I) complexes are promoted to an excited state (Cu(I)*) which can engage in single-electron transfer (SET) processes. beilstein-journals.org

In a typical photocatalytic cycle, the excited Cu(I)* complex can be oxidized to Cu(II) by transferring an electron to a substrate (oxidative quenching) or reduced to a Cu(0) species by an electron donor (reductive quenching), although the latter is less common. beilstein-journals.org These photocatalytic systems have been applied to a wide range of organic transformations, including the functionalization of alkenes and alkynes, and the formation of C-X bonds. beilstein-journals.org For instance, a 2,2'-bipyridine copper coordination compound has been successfully used as a photoredox catalyst for the C–H arylation of azoles under visible light irradiation. beilstein-journals.org

Electrocatalytic Water Oxidation

The oxidation of water to produce dioxygen is a critical reaction for solar fuel production. tue.nl Copper complexes have been extensively investigated as molecular electrocatalysts for this transformation. researchgate.netnih.govcsic.es Simple copper(II) salts and complexes can act as highly reactive water oxidation catalysts (WOCs), particularly in buffered solutions at neutral to basic pH. nih.govrsc.org

The catalytic mechanism often involves the formation of high-valent copper-oxo species (e.g., Cu(III) or Cu(IV)) which are potent oxidizing agents capable of O-O bond formation. nih.govresearchgate.net The ligand environment around the copper center is crucial for stabilizing these high oxidation states and modulating the catalyst's activity and stability. While specific studies on this compound are not prominent, the principles derived from studies with other ligands are applicable. For example, complexes with ligands that can delocalize oxidative charge or participate in proton-coupled electron transfer (PCET) often show enhanced activity. researchgate.net It is often observed that under electrocatalytic conditions, molecular copper precursors can decompose to form heterogeneous copper oxide/hydroxide (B78521) films on the electrode surface, which are themselves highly active catalysts. rsc.orgresearchgate.net

| Catalyst System | Operating Conditions | Key Mechanistic Aspect | Observation/Outcome | Source |

|---|---|---|---|---|

| Simple Cu(II) salts | Neutral to weakly basic buffer (e.g., carbonate, phosphate) | Stabilization of higher oxidation states by buffer anions. | Highly reactive electrocatalysis, preventing precipitation of Cu(OH)₂. | nih.gov |

| Trinuclear Cu(II) complex | Phosphate buffer (pH 7.0 - 11.5) | Homogeneous catalysis with low overpotential. | Turnover frequency of ~10 s⁻¹ at pH 7. | csic.es |

| Mononuclear Cu(II) tetraamine (B13775644) complexes | Phosphate buffer (pH 12) | Decomposition to form a heterogeneous Cu oxide/hydroxide film. | The resulting film is a highly active catalyst with a low onset overpotential. | researchgate.net |

| Cu(II) complexes with redox-active ligands | Carbonate buffer (pH 9.2) | Ligand-based oxidation events precede water oxidation. | O-O bond formation occurs via a water nucleophilic attack mechanism. | nih.gov |

Detailed Mechanistic Insights into Catalytic Cycles

The catalytic prowess of copper complexes, including copper(II) ethyl acetoacetate, is a subject of intense research. Understanding the intricate mechanisms of these catalytic cycles is paramount for optimizing reaction conditions and designing more efficient catalysts. This involves identifying the rate-determining steps, characterizing the transient species that participate in the reaction, and elucidating the role of the surrounding chemical environment.

Identification of Turnover-Limiting Steps

The rate of reduction of esters like ethyl acetate over copper catalysts is influenced by both the dissociative adsorption of the ester onto the catalyst surface and the subsequent hydrogenation of surface acyl species. epa.gov While this applies to heterogeneous catalysis, it highlights that the initial interaction and activation of the substrate can also be a critical rate-determining factor.

Table 1: Factors Influencing Turnover-Limiting Steps in Copper Catalysis

| Factor | Description | Potential Impact on Turnover |

| Cu(I) Re-oxidation | The rate at which the reduced Cu(I) catalyst is re-oxidized to the active Cu(II) state by an oxidant like O₂. | Often identified as the turnover-limiting step in aerobic oxidations. rsc.org |

| Substrate Inhibition | The substrate or other species in the reaction mixture can inhibit the re-oxidation of the copper catalyst. | Can significantly decrease the overall reaction rate. rsc.org |

| Substrate Adsorption/Activation | The initial binding and activation of the substrate molecule at the copper center. | Can be rate-determining, particularly in heterogeneous systems. epa.gov |

| Reductive Elimination | The final step in many cross-coupling reactions where the product is released from the copper center. | While often facile, it can be rate-limiting in certain catalytic cycles. |

Characterization of Catalytically Active Species and Intermediates

The complexity of copper catalysis often arises from the formation of various copper species in solution, making the identification of the true catalytically active species a challenging task. nih.gov A combination of spectroscopic techniques, kinetic studies, and computational methods is often required to probe the reaction mechanism.

In many copper-catalyzed oxidation reactions, the interaction of a Cu(I) species with molecular oxygen is proposed to generate highly reactive peroxycopper or other high-valent copper-oxygen species. These intermediates are often implicated as the active oxidants responsible for substrate transformation. For instance, in copper-ceria based catalysts used for CO oxidation, the active species are believed to be finely dispersed, partially reduced copper oxide entities that have a strong interaction with the ceria support. mdpi.comresearchgate.net

The investigation into the copper-catalyzed carboxylation of organoboranes suggests the formation of an organocopper intermediate. uit.no This intermediate is then proposed to undergo an inner-sphere carboxylation by inserting CO₂. This highlights the formation of distinct organometallic intermediates during the catalytic cycle.

Table 2: Key Intermediates in Copper-Catalyzed Reactions

| Intermediate Species | Proposed Role in Catalytic Cycle | Method of Characterization/Detection |

| Peroxycopper Species | Active oxidant in aerobic oxidation reactions. | Often inferred from mechanistic and kinetic studies. |

| Cu(II)-N-centered Radical | Involved in C-H functionalization reactions, such as cyanation. nih.gov | EPR and UV-vis spectroscopy, kinetic studies. nih.gov |

| Organocopper Intermediates | Formed via transmetalation, precedes C-C or C-heteroatom bond formation. uit.no | DFT calculations, ESI-MS. nih.govuit.no |

| Surface-Dispersed Copper Oxides | Active sites in heterogeneous catalysis, often interacting with a support material. mdpi.comresearchgate.net | XRD, Raman, HRTEM, XANES, XPS. mdpi.com |

Influence of the Ligand Environment on Catalytic Efficiency and Selectivity

The ligand environment surrounding the copper center plays a critical role in dictating the catalyst's efficiency and selectivity. The ethyl acetoacetate ligand in "this compound" provides a specific coordination environment, but this can be further modified by other ligands or solvent molecules present in the reaction mixture.

Studies on various copper complexes have demonstrated that subtle changes to the ligand structure can have a profound impact on the catalytic outcome. bohrium.com For example, the electronic and steric properties of the ligands can influence the redox potential of the copper center, the accessibility of the active site to the substrates, and the stability of key intermediates. In some cases, the ligand itself can be redox-active, participating directly in the catalytic cycle.

In the context of copper-catalyzed reactions, the nature of the ligand can determine the reaction pathway. bohrium.com For instance, in the laser-induced synthesis of copper microstructures, the type of coordination (e.g., through hydroxyl vs. carboxylate groups) directly affects the properties of the resulting material. researchgate.net The ligand can also influence the nuclearity of copper clusters, which in turn affects their catalytic properties. researchgate.net The ethyl acetoacetate ligand, being a β-ketoester, provides a bidentate coordination to the copper ion, creating a stable chelate ring that influences the metal's reactivity.

Table 3: Effects of Ligand Properties on Copper Catalysis

| Ligand Property | Influence on Catalysis | Example |

| Electronic Effects | Modulates the redox potential of the Cu(I)/Cu(II) couple and the electrophilicity/nucleophilicity of intermediates. | Electron-donating or -withdrawing substituents on the ligand can tune reactivity. bohrium.com |

| Steric Hindrance | Controls substrate access to the catalytic site, influencing selectivity (e.g., regioselectivity, enantioselectivity). | Bulky ligands can create chiral pockets for asymmetric catalysis. |

| Coordination Mode | Determines the geometry and stability of the active species. | The chelation from ethyl acetoacetate provides stability to the copper center. alfachemic.com |

| Redox Activity | Ligand can participate in electron transfer processes, mediating substrate transformation. | Redox-active ligands can facilitate multi-electron transformations. bohrium.com |

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. For copper;ethyl 3-oxobutanoate and related complexes, it provides invaluable insights into the coordination environment of the copper ion, the conformation of the ligands, and the nature of intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

In its solid state, copper(II) ethylacetoacetate is known to adopt a square planar geometry around the Cu(II) center. researchgate.netjmchemsci.com The two bidentate ethyl 3-oxobutanoate ligands coordinate to the copper ion through the two oxygen atoms of the β-ketoenolate moiety. This results in the formation of two six-membered chelate rings.

Table 1: Representative Crystallographic Data for Bis(acetylacetonato)copper(II) (a structural analog)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pnma | nih.gov |

| Cu-O Bond Length (Å) | 1.9378(16) - 1.9546(16) | nih.gov |

| O-Cu-O Angle (°) | ~93 | jmchemsci.com |

| Coordination Geometry | Square Planar | researchgate.net |

Note: This data is for the closely related compound bis(acetylacetonato)copper(II) and is presented as a representative example.

Confirmation of Isomeric Forms and Conformations

While detailed crystallographic studies confirming various isomeric forms of this compound are scarce in the recent literature, the potential for isomerism in such coordination complexes is well-established. Linkage isomerism, where a ligand can coordinate to a metal ion in different ways, is a possibility. For instance, in other copper complexes, linkage isomers with distinct coordination modes have been synthesized and characterized, leading to differences in the resulting chelate ring structures (e.g., five-membered vs. six-membered rings). osti.gov

Conformational isomerism, arising from the rotation around single bonds within the ethyl 3-oxobutanoate ligand, is also possible. The flexibility of the ethyl ester group could, in principle, lead to different spatial arrangements. However, the chelation to the copper ion likely restricts the conformational freedom of the ligand to a large extent, favoring a relatively planar arrangement of the chelate ring. Studies on related copper(II) β-diketonate complexes have shown that the ligands are generally planar, with a trans orientation of the substituent groups. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (a normalized contact distance) onto the surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions like hydrogen bonds and van der Waals forces.

Although a specific Hirshfeld surface analysis for this compound is not prominently featured in recent publications, studies on analogous copper(II) β-diketonate complexes, such as bis(acetylacetonato)copper(II) with additional ligands, provide significant insights. nih.govresearchgate.net For these types of complexes, the Hirshfeld surface analysis typically reveals that the most significant contributions to the crystal packing are from H···H, O···H/H···O, and C···H/H···C contacts.

In a representative study on a bis(acetylacetonato)copper(II) complex, the percentage contributions of these interactions to the total Hirshfeld surface were found to be:

H···H contacts: ~61.1%

C···H/H···C contacts: ~21.3%

O···H/H···O contacts: ~11.3% nih.govrsc.org

These findings indicate that van der Waals forces play a dominant role in the crystal packing of these complexes. The red spots on the d_norm mapped surface highlight the shortest intermolecular contacts, which often correspond to hydrogen bonds or other strong interactions that are crucial for the stability of the crystal lattice. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for characterizing the functional groups present in a molecule and probing the nature of the metal-ligand bonds in coordination complexes.

Identification of Characteristic Functional Group Vibrations (e.g., Carbonyl and Ester Stretching)

The infrared and Raman spectra of this compound are characterized by several key vibrational modes. The most informative regions of the spectra are those corresponding to the carbonyl (C=O) and C=C stretching vibrations of the chelated ring, as well as the Cu-O stretching modes.

Upon chelation of the ethyl 3-oxobutanoate ligand to the copper(II) ion, the frequencies of the C=O and C=C stretching vibrations are significantly altered compared to the free ligand. This is due to the delocalization of the π-electrons within the six-membered chelate ring. Instead of distinct C=O and C=C stretching bands, one typically observes strong, broad absorption bands that are a result of the coupled vibrations of the delocalized system.

For the closely related bis(acetylacetonato)copper(II), detailed vibrational assignments have been made using both experimental data and density functional theory (DFT) calculations. nih.gov These studies provide a reliable basis for interpreting the spectra of this compound.

Table 2: Characteristic Vibrational Frequencies for Copper(II) β-Diketonate Complexes

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique | Reference |

| ~1610 | C=O stretching in chelate | IR | researchgate.net |

| ~1520 | C-C vibrations in chelate ring | IR | researchgate.net |

| 500 - 390 | Metal-Ligand bond vibrations | IR, Raman | nih.gov |

| 592 | Antisymmetrical Cr-O stretching (in Cr(acac)₃) | IR | rsc.org |

Note: The data presented is for closely related metal acetylacetonate (B107027) complexes and serves as a guide for the expected vibrational modes in this compound.

The bands in the lower frequency region of the spectra (below 600 cm⁻¹) are of particular interest as they are associated with the vibrations of the metal-oxygen (Cu-O) bonds. The identification of these bands provides direct evidence of the coordination of the ligand to the copper center.

Application in Monitoring Reaction Progress and Product Formation

In-situ vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a powerful process analytical technology (PAT) tool for real-time monitoring of chemical reactions. researchgate.netnih.govnih.gov This technique allows for the tracking of the concentrations of reactants, intermediates, and products as a function of time, providing valuable kinetic and mechanistic information.

In the context of the synthesis of this compound, which typically involves the reaction of a copper(II) salt with ethyl 3-oxobutanoate, in-situ IR spectroscopy could be employed to monitor the reaction progress. By focusing on the characteristic vibrational bands of the free and coordinated ligand, one could follow the consumption of the starting materials and the formation of the copper complex. For example, the disappearance of the sharp C=O stretching band of the free ethyl 3-oxobutanoate and the concurrent appearance of the broad, shifted bands of the chelated ligand would signal the progress of the reaction.

While specific studies detailing the in-situ monitoring of the synthesis of this compound are not readily found, the application of this technique to a wide range of organic and organometallic syntheses is well-documented. crystallography.netcrystallography.net The principles of monitoring changes in the vibrational spectra are directly applicable to the formation of this and other metal β-diketonate complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of the diamagnetic ligand, ethyl 3-oxobutanoate, and for assessing the purity of the final copper complex.

Proton and Carbon-13 NMR are fundamental in confirming the structural integrity of the ethyl acetoacetate (B1235776) ligand. In a typical ¹H NMR spectrum of ethyl acetoacetate, distinct signals corresponding to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and the acetyl methyl protons are observed. The methylene protons adjacent to the carbonyl group also produce a characteristic signal.

For ¹³C NMR, the spectrum of ethyl acetoacetate shows resonances for each unique carbon atom. The carbonyl carbons of the ester and keto groups are typically found downfield (160-220 ppm), while the sp³-hybridized carbons of the ethyl group and the acetyl methyl group appear upfield (0-90 ppm). libretexts.org The specific chemical shifts can be used to confirm the presence of the ethyl acetoacetate ligand and to assess the purity of a sample. For instance, in a study using deuterated chloroform (B151607) (CDCl₃) as a solvent, the ¹³C NMR spectrum of ethyl acetoacetate exhibited peaks at approximately 14.1, 30.2, 50.2, 61.4, 167.2, and 200.8 ppm. bmrb.io

Interactive Data Table: ¹³C NMR Chemical Shifts for Ethyl Acetoacetate in CDCl₃. bmrb.io

| Atom | Chemical Shift (ppm) |

| C1 (CH₃ of ethyl) | 14.097 |

| C2 (CH₃ of acetyl) | 30.183 |

| C4 (CH₂) | 50.159 |

| C3 (OCH₂) | 61.419 |

| C6 (C=O, ester) | 167.154 |

| C5 (C=O, keto) | 200.753 |

This table is based on data from the Biological Magnetic Resonance Bank.

The diastereomeric ratio of products in reactions involving derivatives of this compound can also be determined by ¹H-NMR analysis of the crude mixture. acs.org

Ethyl acetoacetate exists as a mixture of keto and enol tautomers. The position of this equilibrium is influenced by factors such as the solvent and temperature. While direct NMR studies on the tautomerism of the copper(II) complex are less common due to the paramagnetic nature of Cu(II) which broadens NMR signals, the principles of tautomerism in the free ligand are well-established and relevant to its coordination chemistry. The formation of the copper complex involves the deprotonation of the enol form of the ligand.

Electronic Spectroscopy (UV-Visible and Electron Spin Resonance)

Electronic spectroscopy provides crucial information about the electronic transitions within the copper(II) complex and the geometry of the copper center.

UV-Visible spectrophotometry is a valuable technique for determining the concentration of copper(II) ethyl acetoacetate in solution by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. This method is also used to study the electronic transitions within the complex.